molecular formula C16H14N4O2 B2979619 Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone CAS No. 2192745-33-6

Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Cat. No. B2979619
CAS RN: 2192745-33-6
M. Wt: 294.314
InChI Key: CUCBRLTXCFNPAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic approaches exist for preparing benzofuran derivatives. Notably, the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones have been employed. Other strategies involve dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones. Transition-metal-catalyzed cyclization of aryl acetylenes has also been explored. General protocols for synthesizing these compounds are of high interest .


Molecular Structure Analysis

The molecular structure of Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone consists of the benzofuran core fused with the pyrazine-azetidine moiety. The arrangement of atoms and functional groups determines its biological properties. Crystallographic studies provide insights into its 3D structure .

properties

IUPAC Name

1-benzofuran-2-yl-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-16(14-7-11-3-1-2-4-13(11)22-14)20-9-12(10-20)19-15-8-17-5-6-18-15/h1-8,12H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCBRLTXCFNPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)NC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

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